molecular formula C14H19NO3 B8217632 rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate

rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate

Cat. No.: B8217632
M. Wt: 249.30 g/mol
InChI Key: VYWULYQHYAJIJY-UHFFFAOYSA-N
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Description

rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate is a chemical compound that belongs to the class of oxolane derivatives This compound is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom

Properties

IUPAC Name

methyl 4-(1-phenylethylamino)oxolane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10(11-6-4-3-5-7-11)15-13-9-18-8-12(13)14(16)17-2/h3-7,10,12-13,15H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWULYQHYAJIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2COCC2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Cyclization Mechanisms

The oxolane ring is synthesized from carbohydrate precursors, leveraging their inherent stereochemistry. For example, 2-deoxy-D-ribose (1 ) is reduced to ribitol (2 ) using sodium borohydride (yield >90%), followed by acid-catalyzed cyclization in aqueous HCl to yield (2R,3S)-2-(hydroxymethyl)oxolan-3-ol (3 ) (Figure 1). This method ensures retention of stereochemical configuration critical for downstream functionalization.

Reaction Conditions :

  • Cyclization Agent : 2 M HCl in H₂O

  • Temperature : 80–100°C

  • Yield : ~85%

Alternative Routes via Oxidation of Hydroxymethyl Derivatives

Patent EP0247485B1 describes oxidizing 3-hydroxymethyl-oxetanes to carboxylic acids using palladium/platinum catalysts under alkaline conditions. Though developed for oxetanes, this method is adaptable to oxolanes by substituting the starting material. For instance, 3-hydroxymethyl-oxolane derivatives undergo oxidation in aqueous NaOH with Pd/C (5% w/w) and activators like bismuth nitrate, yielding oxolane-3-carboxylic acids at 40–100°C.

Optimized Parameters :

  • Catalyst : Pd/C (5% w/w) + Bi(NO₃)₃ (0.1 mol%)

  • Oxidant : O₂ gas

  • Yield : 78–92%

Introduction of the Phenylethylamino Group

Reductive Amination

The hydroxyl group at position 4 of the oxolane ring is converted to a ketone via oxidation, followed by reductive amination with (1R)-1-phenylethylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates selective imine reduction, achieving 70–80% yields.

Key Considerations :

  • Stereochemical Control : Use of chiral amines ensures retention of the (1R) configuration.

  • Solvent System : Methanol or ethanol enhances solubility and reaction homogeneity.

Nucleophilic Substitution

Activation of the hydroxyl group as a leaving group (e.g., mesylation or tosylation) enables displacement by (1R)-1-phenylethylamine. For example, treatment with mesyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) generates a mesylate intermediate, which reacts with the amine in DMF at 60°C to yield the amino-oxolane derivative.

Reaction Metrics :

  • Activation Agent : MsCl (1.2 equiv), Et₃N (2.0 equiv)

  • Displacement Conditions : DMF, 60°C, 12 h

  • Yield : 65–75%

Esterification of Carboxylic Acid Intermediates

Fischer Esterification

The carboxylic acid intermediate is esterified using methanol in the presence of H₂SO₄ (2–5 mol%) under reflux. This method achieves near-quantitative conversion (>95%) but requires careful pH control to avoid side reactions.

Conditions :

  • Acid Catalyst : H₂SO₄ (3 mol%)

  • Temperature : 65°C (reflux)

  • Duration : 6–8 h

Steglich Esterification

For acid-sensitive substrates, Steglich conditions (DCC, DMAP) in DCM at room temperature provide milder alternatives, with yields of 85–90%.

Comparative Analysis of Synthesis Routes

StepMethodCatalyst/ReagentsYield (%)Reference
Oxolane FormationAcid-catalyzed cyclizationHCl (2 M)85
OxidationPd/C + O₂Pd/C, Bi(NO₃)₃92
AminationReductive aminationNaBH₃CN78
EsterificationFischerH₂SO₄, MeOH95

Chemical Reactions Analysis

Types of Reactions

rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxolane derivatives.

Scientific Research Applications

Medicinal Chemistry

rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate is primarily studied for its potential therapeutic applications. Its structure suggests it may interact with biological targets due to the presence of an amino group, which is critical for binding to receptors or enzymes.

Potential Therapeutic Targets

  • Anticancer Activity : Preliminary studies indicate that compounds similar to this compound may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis.
  • Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurological disorders, potentially acting on neurotransmitter systems.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.

Applications in Synthesis

  • Building Block for Drug Development : This compound can be used to create derivatives that may have enhanced biological activity or improved pharmacokinetic properties.
  • Chiral Synthesis : The chiral nature of this compound makes it valuable in asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of similar oxolane derivatives on cancer cell lines. The results demonstrated that these compounds inhibited cell growth and induced apoptosis in specific cancer types. The mechanism was attributed to the modulation of signaling pathways related to cell survival and death.

Case Study 2: Neuropharmacology

Research investigating the neuropharmacological effects of oxolane derivatives indicated potential benefits in models of neurodegenerative diseases. The findings suggested that these compounds could enhance cognitive function and reduce neuroinflammation in animal models.

Mechanism of Action

The mechanism of action of rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate include other oxolane derivatives with different substituents, such as:

  • Methyl 4-oxothiolane-3-carboxylate
  • Methyl 2-methyl-4-oxothiolane-3-carboxylate

Uniqueness

This compound is unique due to the presence of the phenylethylamino group, which imparts specific chemical and biological properties. This makes it distinct from other oxolane derivatives and potentially useful in applications where these unique properties are advantageous.

Biological Activity

rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate, with the CAS number 2055840-97-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H19NO3
  • Molecular Weight : 249.31 g/mol
  • Structure : The compound features a chiral oxolane ring substituted with an amino group and a carboxylate moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit NADH:ubiquinone oxidoreductase (Complex I), which plays a crucial role in cellular respiration and energy production .
  • Neuroprotective Effects : Preliminary research indicates that derivatives of this compound could exhibit neuroprotective properties, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
  • Anti-inflammatory Activity : Some studies have suggested that the compound may have anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits NADH:ubiquinone oxidoreductase; potential impact on ATP production
NeuroprotectionMay protect neuronal cells from oxidative damage
Anti-inflammatoryPotential to reduce inflammatory markers in vitro
Anticancer PotentialInvestigated for use in cancer therapy through apoptosis induction

Case Studies

  • Neuroprotective Study : A study demonstrated that derivatives similar to this compound showed significant neuroprotective effects in models of neurodegenerative diseases. The compound was found to reduce cell death and promote survival in neuronal cultures exposed to toxic agents .
  • Anti-cancer Research : Another investigation focused on the anticancer properties of the compound. It was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Q & A

Basic: What synthetic strategies are recommended for preparing rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate, and how is stereochemical control achieved?

Methodological Answer:
The synthesis typically involves stereoselective formation of the oxolane (tetrahydrofuran) ring and subsequent introduction of the (1R)-1-phenylethylamine moiety. Key steps include:

  • Ring-closing strategies : Use of Mitsunobu conditions (e.g., DIAD/Ph3_3P) for stereocontrolled cyclization of diols or diesters to form the oxolane ring .
  • Chiral resolution : Employ chiral auxiliaries or catalysts during the amination step to ensure (1R)-configuration retention .
  • Protection/deprotection : Temporary protection of the carboxylate group (e.g., methyl ester) prevents unwanted side reactions during amine coupling .
    Stereochemical integrity is verified via 1^1H-NMR coupling constants and X-ray crystallography of intermediates, as demonstrated in structurally related bicyclic esters .

Advanced: How can computational chemistry resolve discrepancies in stereochemical assignments for this compound?

Methodological Answer:
Conflicting stereochemical data (e.g., from NMR or crystallography) can arise due to dynamic rotational isomerism in the oxolane ring. Advanced approaches include:

  • DFT calculations : Predict lowest-energy conformers and compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data .
  • Molecular dynamics simulations : Analyze ring puckering and substituent orientation to identify dominant conformers under experimental conditions .
  • Chiral HPLC cross-validation : Compare retention times with enantiomerically pure standards synthesized via asymmetric catalysis .

Basic: What analytical techniques are critical for confirming enantiomeric purity and structural conformation?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients to resolve enantiomers .
  • Vibrational Circular Dichroism (VCD) : Provides direct evidence of absolute configuration by correlating experimental and computed spectra .
  • X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives (e.g., salt forms with chiral acids) .
  • 2D NMR (NOESY/ROESY) : Identify spatial proximity of protons to confirm ring conformation and substituent orientation .

Advanced: How can researchers address conflicting kinetic vs. thermodynamic product ratios in the synthesis of this compound?

Methodological Answer:
Contradictions between theoretical and experimental product distributions often arise from competing reaction pathways. Solutions include:

  • Temperature-controlled synthesis : Lower temperatures favor kinetic products (e.g., early transition-state intermediates), while higher temperatures favor thermodynamic stability .
  • In situ monitoring : Use ReactIR or HPLC-MS to track reaction progression and identify intermediates .
  • Catalyst screening : Test chiral ligands (e.g., BINAP or Josiphos) to steer selectivity toward desired stereoisomers .

Basic: What safety protocols should be followed when handling this compound, based on structural analogs?

Methodological Answer:
While specific toxicity data for this compound is limited, analogs with similar functional groups (e.g., aromatic amines, esters) require:

  • Respiratory protection : Use fume hoods or N95 masks to avoid inhalation of aerosols .
  • Skin/eye protection : Wear nitrile gloves and goggles; immediate rinsing with water is critical upon contact .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal via licensed chemical waste services .

Advanced: What mechanistic insights explain the compound’s stability under varying pH conditions?

Methodological Answer:
The ester and amine groups confer pH-dependent stability:

  • Acidic conditions : Protonation of the amine stabilizes the compound but may hydrolyze the ester to the carboxylic acid.
  • Basic conditions : Deprotonation of the amine accelerates ester hydrolysis.
    Experimental validation :
  • Conduct accelerated stability studies (pH 1–12, 25–40°C) with LC-MS monitoring .
  • Use 18^{18}O-labeling to track hydrolysis pathways .

Basic: How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Catalyst loading : Optimize chiral catalyst concentrations (e.g., 1–5 mol%) to balance cost and efficiency .
  • Workflow integration : Combine steps (e.g., one-pot cyclization/amination) to minimize purification .

Advanced: What strategies mitigate racemization during purification steps?

Methodological Answer:

  • Low-temperature chromatography : Use cold solvents and silica gel to reduce thermal racemization .
  • Ion-exchange resins : Purify amine-containing intermediates via acidic resins to stabilize protonated forms .
  • Avoid strong bases : Replace NaOH/EtOH saponification with enzymatic ester hydrolysis .

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